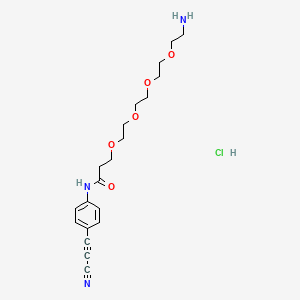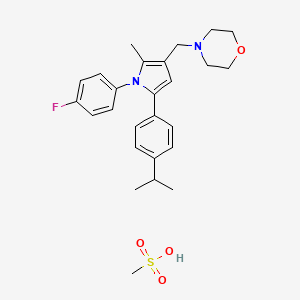![molecular formula C14H15O4P B12423385 bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate: is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate typically involves the deuteration of the corresponding non-deuterated precursor. The process includes:
Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Deuteration of the Methyl Group: The methyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a base, such as potassium carbonate (K₂CO₃).
Phosphorylation: The deuterated phenyl compound is then reacted with phosphorus oxychloride (POCl₃) to form the corresponding phosphate ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and to ensure the complete deuteration of the phenyl and methyl groups.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as halides or amines
Major Products:
Oxidation: Formation of deuterated phenolic compounds
Reduction: Formation of deuterated alcohols
Substitution: Formation of deuterated substituted phenyl compounds
Aplicaciones Científicas De Investigación
Chemistry:
Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used to simplify NMR spectra by reducing proton-proton coupling.
Biology:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Protein Structure Analysis: Deuterated compounds help in the study of protein structures using NMR spectroscopy.
Medicine:
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: Used in the development of advanced materials with unique properties due to deuterium incorporation.
Mecanismo De Acción
The mechanism of action of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate involves its interaction with molecular targets through isotopic effects. The incorporation of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and pathways. This compound can act as a probe to study these effects in various chemical and biological systems.
Comparación Con Compuestos Similares
- Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphate
- Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphonate
Uniqueness:
- Isotopic Composition: The high level of deuteration in bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate makes it unique compared to other similar compounds.
- Applications: Its use in NMR spectroscopy and isotopic labeling studies sets it apart from other deuterated compounds.
Propiedades
Fórmula molecular |
C14H15O4P |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
JIHHEDIKJNYFHY-DDAUHAMOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


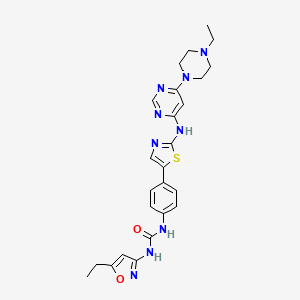


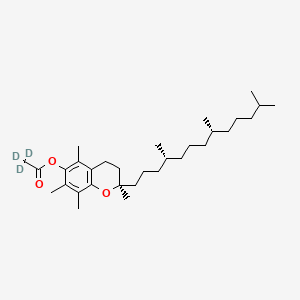
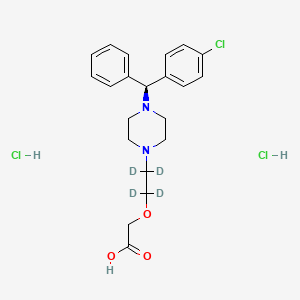
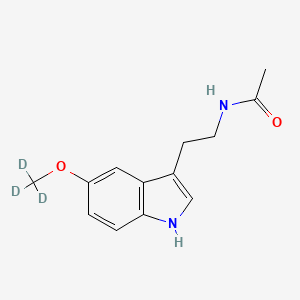
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
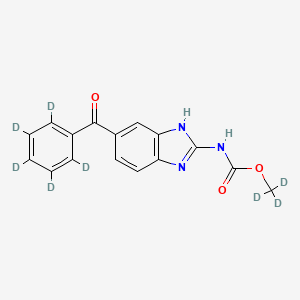

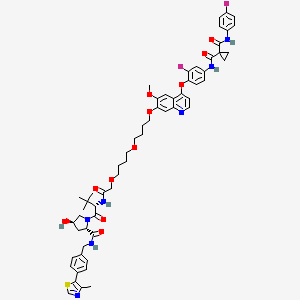
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

